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Introduction and Chemical Profile

3-Bromo-7-nitroindazole (3-BNI) is a synthetic small molecule that functions as a potent and selective

inhibitor of neuronal nitric oxide synthase (nNOS). This compound has emerged as a valuable

pharmacological tool in neuroscience research, particularly for investigating the role of nitric oxide (NO)

signaling in various physiological and pathological processes. The compound belongs to the class of organic

compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring [1].

The molecular structure of 3-BNI features a bromine substituent at the 3-position and a nitro group at the 7-

position of the indazole ring system, which collectively contribute to its biological activity and selectivity

profile. With a molecular weight of 242.03 g/mol and the chemical formula C₇H₄BrN₃O₂, 3-BNI represents

an important chemical probe for dissecting NO-mediated signaling pathways in experimental models [1] [2]

[3].

Physicochemical Properties

The following table summarizes the key physicochemical characteristics of 3-Bromo-7-nitroindazole:

Table 1: Physicochemical Properties of 3-Bromo-7-nitroindazole
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Property Value/Specification Source

Molecular Weight 242.03 g/mol [1] [2] [3]

Molecular Formula C₇H₄BrN₃O₂ [1] [2] [3]

CAS Number 74209-34-0 [2] [3]

PubChem CID 1649 [3]

Physical State Solid [2]

Solubility Insoluble in H₂O; ≥10 mg/mL in ethanol; ≥45.1 mg/mL in DMSO [2]

Storage Conditions Desiccate at +4°C or store at -20°C [2] [3]

Purity ≥98% (HPLC) [3]

The compound demonstrates favorable lipophilicity with a predicted logP value of 2.39, suggesting good

membrane permeability [1]. This property is particularly important for central nervous system applications

where blood-brain barrier penetration is required for efficacy. The polar surface area of 74.5 Å² further

supports the potential for CNS activity [1].

Mechanism of Action and Pharmacological Targets

Primary Molecular Targets

3-Bromo-7-nitroindazole functions primarily through the inhibition of nitric oxide synthase (NOS)

isoforms, with particular selectivity toward the neuronal form:

Table 2: Nitric Oxide Synthase Inhibition Profile of 3-BNI

| Target Enzyme | Action | Biological Significance | |-------------------|------------|----------------------------| |

Neuronal NOS (nNOS/NOS1) | Potent inhibitor | Regulates NO signaling in central and peripheral nervous

systems; implicated in synaptic plasticity, neurotoxicity, and behavioral modulation | [1] [4] | | Inducible
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NOS (iNOS/NOS2) | Inhibitor | Mediates immune and inflammatory responses; upregulated in various

pathological conditions | [1] | | Endothelial NOS (eNOS/NOS3) | Inhibitor | Regulates vascular tone and

endothelial function; important for cardiovascular homeostasis | [1] |

The selectivity of 3-BNI for nNOS relative to other isoforms has been demonstrated in comparative studies

with other indazole derivatives [3]. This selective inhibition makes it particularly valuable for discriminating

nNOS-mediated effects from those involving other NOS isoforms in experimental settings.

Downstream Signaling Pathways

The inhibition of nNOS by 3-BNI modulates several important signaling pathways:
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Figure 1: Signaling pathways modulated by 3-BNI-mediated nNOS inhibition. 3-BNI inhibits nNOS,

reducing NO production, which subsequently attenuates ER stress and CHOP-mediated apoptosis, ultimately

resulting in neuroprotection.
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The diagram illustrates the key mechanism through which 3-BNI exerts neuroprotective effects. By

inhibiting nNOS, the compound reduces NO production, which subsequently attenuates endoplasmic

reticulum (ER) stress and the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer

binding protein homologous protein) [4] [5]. This pathway is particularly relevant in pathological conditions

such as cerebral ischemia where excessive NO production contributes to neuronal damage.

Research Applications and Experimental Findings

Neurological Disorders

4.1.1 Cerebral Ischemia/Stroke

Experimental Model: Type 2 diabetes was induced in male Sprague-Dawley rats by feeding a high-fat diet

followed by streptozotocin (STZ) treatment (35 mg/kg). Focal cerebral ischemia was induced by 2 hours of

middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion [4] [5].

Intervention: 3-BNI was administered intraperitoneally at a dose of 30 mg/kg [4] [5].

Key Findings:

Infarct Reduction: 3-BNI treatment significantly inhibited cerebral infarct volume and reduced brain

edema [4] [5].
Functional Improvement: Treated animals showed improved functional recovery of neurological

deficits [4].
ER Stress Modulation: The neuroprotective effects were associated with reduced expression of ER

stress markers GRP78 and CHOP, along with decreased DNA fragmentation as measured by TUNEL
assay [4] [5].

This study demonstrated that 3-BNI provides significant neuroprotection in a diabetic stroke model,

suggesting its potential therapeutic value for ischemic brain injury, particularly in the context of comorbid

metabolic conditions [4] [5].

4.1.2 Spatial Learning and Memory

Experimental Model: Spatial learning and memory were assessed in male rats using the Morris water maze

(MWM) paradigm [6].
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Intervention: Animals received 3-BNI (20 mg/kg/day) or saline via intraperitoneal injection for 5 days [6].

Key Findings:

Cognitive Impairment: Chronic 3-BNI administration impaired both the acquisition of the MWM task
and performance in the probe trial [6].

NO-Dependent Effect: The cognitive effects were reversed by L-arginine, confirming the NO-
dependent mechanism of action [6].

Specificity: The observed effects were not attributable to changes in locomotor activity or blood
pressure [6].

These findings suggest that nNOS-derived NO plays a crucial role in spatial memory formation, highlighting

the importance of balanced NO signaling for cognitive function [6].

Behavioral Modulation

4.2.1 Maternal Aggression

Experimental Model: Maternal aggression was studied in lactating prairie voles (Microtus ochrogaster) [7].

Intervention: Animals were injected with either oil (vehicle) or 3-BNI [7].

Key Findings:

Aggression Reduction: 3-BNI treatment significantly impaired the expression of maternal

aggression toward intruder males [7].
Cellular Correlates: The behavioral changes were associated with reduced citrulline

immunoreactivity in the paraventricular nucleus of the hypothalamus [7].

This study provides evidence for an excitatory role of nNOS-derived NO in the mediation of maternal

aggression in rodents [7].

Plant Biology

Interestingly, 3-BNI has also been identified as a chemical inhibitor of blue light signaling in plants:

Experimental Model: Arabidopsis seedlings germinated in dark conditions and subsequently exposed to

blue light [8].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25636602/
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://pmc.ncbi.nlm.nih.gov/articles/PMC11500569/
https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Intervention: Treatment with 3-BNI to inhibit cryptochrome function [8].

Key Findings:

Cryptochrome Inhibition: 3-BNI physically interacts with the blue light receptor Cryptochrome 1
(CRY1) in plants [8].

Transcriptional Regulation: 3-BNI negatively affects the translation of ribosome-related genes in
response to blue light exposure [8].

This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems,

highlighting its utility in plant photobiology research [8].

Experimental Protocols

In Vivo Administration in Rodent Models

Based on the published literature, the following protocol is recommended for in vivo studies:

Table 3: Experimental Administration Guidelines for 3-BNI

Parameter Specifications References

Recommended Dose 20-30 mg/kg [4] [6]

Route of Administration Intraperitoneal injection [4] [6]

Dosing Frequency Single dose or daily for up to 5 days [4] [6]

Vehicle Ethanol, DMSO, or oil-based vehicles [2] [7]

Stock Solution
Preparation

Dissolve in DMSO (≥45.1 mg/mL) or ethanol (≥10

mg/mL)

[2]

Formulation and Handling
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Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 50-100 mM) for in vitro

applications [2] [3].
Working Solution: Dilute the stock solution in appropriate physiological buffers while ensuring the

final DMSO concentration does not exceed 0.1-1% to maintain cellular viability.
In Vivo Dosing: For animal studies, further dilute the stock solution in saline or appropriate vehicle to

achieve the desired concentration for administration [4] [6].
Storage: Store the compound as a solid at -20°C or as a stock solution at +4°C for short-term use [2]

[3].

Safety and Toxicity Considerations

While comprehensive toxicity data for 3-BNI is limited in the available literature, predicted ADMET

properties provide some insight into its safety profile:

Table 4: Predicted ADMET Properties of 3-Bromo-7-nitroindazole

| Property | Prediction | Confidence | |--------------|----------------|----------------| | Human Intestinal

Absorption | Positive | High | [1] | | Blood-Brain Barrier Penetration | Positive | High | [1] | | CYP450 1A2

Inhibition | Inhibitor | High | [1] | | CYP450 2C19 Inhibition | Inhibitor | High | [1] | | AMES Toxicity |

AMES toxic | Moderate | [1] | | Carcinogenicity | Non-carcinogen | Moderate | [1] |

Researchers should exercise appropriate caution when handling 3-BNI, particularly in light of the predicted

AMES toxicity potential. As with any experimental compound, personal protective equipment should be

worn, and proper laboratory safety protocols followed.

Conclusion

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 9 Tech Support

https://go.drugbank.com/drugs/DB01997
https://www.apexbt.com/3-bromo-7-nitroindazole.html
https://www.tocris.com/products/3-bromo-7-nitroindazole_0735
https://pubmed.ncbi.nlm.nih.gov/22075494/
https://www.sciencedirect.com/science/article/abs/pii/S0024320511005224
https://pubmed.ncbi.nlm.nih.gov/25636602/
https://www.sciencedirect.com/science/article/abs/pii/S0006899300024045
https://pmc.ncbi.nlm.nih.gov/articles/PMC11500569/
https://www.smolecule.com/products/b589245#what-is-3-bromo-7-nitroindazole
https://www.smolecule.com/products/b589245#what-is-3-bromo-7-nitroindazole
https://www.smolecule.com/products/b589245#what-is-3-bromo-7-nitroindazole
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s589245?utm_src=pdf-bulk
https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/products/s589245?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

